molecular formula C18H17ClN2O3S B5233659 N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide

N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide

Cat. No. B5233659
M. Wt: 376.9 g/mol
InChI Key: MMMHOXGEKLMNPP-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBT-NPAA and is a member of the acrylamide family.

Mechanism of Action

The mechanism of action of CBT-NPAA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. It has been found that CBT-NPAA inhibits the activity of topoisomerase II and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
CBT-NPAA has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and proteins involved in cancer cell growth. In addition, CBT-NPAA has also been shown to have antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of CBT-NPAA is its potent anticancer and antimicrobial activity. This makes it a promising candidate for the development of new cancer drugs and antimicrobial agents. However, one of the major limitations of CBT-NPAA is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its potential applications.

Future Directions

There are several future directions for the research on CBT-NPAA. One of the most promising directions is the development of new cancer drugs based on CBT-NPAA. This involves the modification of the compound to increase its potency and reduce its toxicity. Another direction is the development of new antimicrobial agents based on CBT-NPAA. This involves the modification of the compound to increase its activity against specific bacteria and fungi. Finally, the mechanism of action of CBT-NPAA needs to be further elucidated to fully understand its potential applications.

Synthesis Methods

The synthesis of CBT-NPAA involves the reaction of 3-(4-nitrophenyl)acrylamide with 3-chlorobenzyl mercaptan in the presence of triethylamine. The reaction takes place at room temperature and yields CBT-NPAA as a yellow solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.

Scientific Research Applications

CBT-NPAA has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. It has been found that CBT-NPAA exhibits potent anticancer activity against various cancer cell lines. In addition, CBT-NPAA has also been shown to have antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

(E)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-16-3-1-2-15(12-16)13-25-11-10-20-18(22)9-6-14-4-7-17(8-5-14)21(23)24/h1-9,12H,10-11,13H2,(H,20,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMHOXGEKLMNPP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CSCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide

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